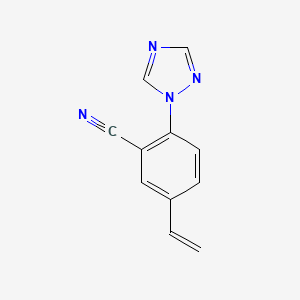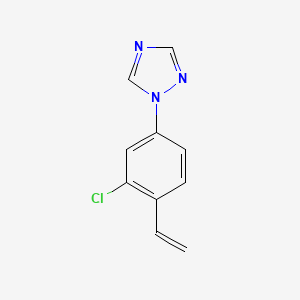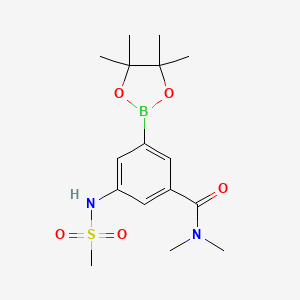
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
“N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the empirical formula C15H22BNO3 . It has a molecular weight of 275.15 . This compound is used in diverse scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group (C6H5CONH2) and a tetramethyl-1,3,2-dioxaborolane group (C4H9BO2), which are connected by a single bond . The compound also contains a dimethylamino group (N(CH3)2) and a methylsulfonamido group (CH3SO2NH) attached to the benzamide group .Physical And Chemical Properties Analysis
This compound is a solid . Its SMILES string is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 and its InChI key is OZAOMJCDURFBGT-UHFFFAOYSA-N .Scientific Research Applications
Cardiac Electrophysiological Activity : Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with potency comparable to selective class III agents in vitro. These compounds have potential for treating reentrant arrhythmias (Morgan et al., 1990).
Aminopeptidase N Inhibition in Cancer Therapy : Lee et al. (2020) conducted a study on N-substituted benzamides as inhibitors of Aminopeptidase N (APN/CD13), a target in anti-cancer therapy due to its role in metastasis and angiogenesis. They developed a potent APN inhibitor, demonstrating the relevance of these compounds in cancer research (Lee et al., 2020).
Molecular Structure Analysis : Huang et al. (2021) analyzed boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. They conducted crystallographic and conformational analyses, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Hydrolysis Studies : Kerstholt et al. (1993) reported on the hydrolysis of benzamides in aqueous solutions containing different solutes, providing insight into interactions and stability relevant to chemical and pharmaceutical applications (Kerstholt et al., 1993).
Cytotoxicity and Carbonic Anhydrase Inhibition : Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines. They identified compounds with potential as cancer therapy agents due to their inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Synthesis of pH-sensitive Hydrogels : Kuo et al. (2019) reported the synthesis of sulfonamide-containing linear copolymers with pH-sensitive properties, indicating potential applications in biomedical materials (Kuo et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(methanesulfonamido)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)12-8-11(14(20)19(5)6)9-13(10-12)18-25(7,21)22/h8-10,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXWWWFJLSQCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(methylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





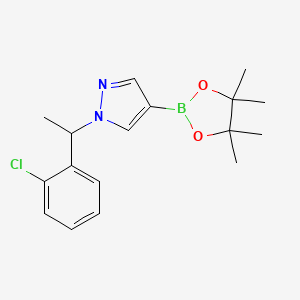
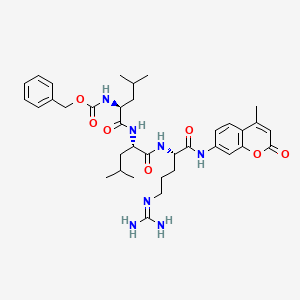


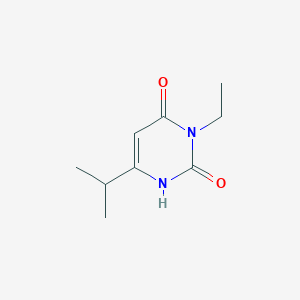

![[4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B1472584.png)
